Imidazo[1,2-a]pyridin-6-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-6-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as an important fused bicyclic 5–6 heterocycle and is considered a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-6-ylmethanol is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-6-ylmethanol, can undergo various chemical reactions. These include radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-6-ylmethanol is a solid compound . It has a molecular weight of 148.16 .Scientific Research Applications
Versatile Therapeutic Applications
Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide range of applications. It's involved in various therapeutic areas including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and as a proton pump inhibitor and insecticide. This scaffold is also present in several marketed preparations such as zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold are ongoing to develop novel therapeutic agents (Deep et al., 2016).
Synthesis and Functionalization
The synthesis and functionalization of imidazo[1,2-a]pyridines are crucial in medicinal chemistry. New methods have been developed for their synthesis using readily available starting substrates and catalysts under mild conditions. These developments are aimed at enhancing biological activity and creating functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).
Pharmacological Properties
Imidazo[1,2-a]pyridine's pharmacological properties have been extensively studied. Research has focused on enzyme inhibitors, receptor ligands, and anti-infectious agents. The analogues of imidazo[1,2-a]pyridine exhibit significant biological activities, justifying further exploration in these areas (Enguehard-Gueiffier & Gueiffier, 2007).
Antitumor Therapy
Imidazo[1,2-a]pyridine has shown potential as an anticancer agent. It has been classified based on inhibition of various cellular pathways and tumor cell lines. Several analogues are in clinical trials, highlighting its promise in antitumor therapy (Goel, Luxami, & Paul, 2016).
Antiulcer Properties
Substituted imidazo[1,2-a]pyridines have been identified as novel antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties, potentially involving the inhibition of H+/K+-ATPase enzyme. This discovery led to the development and clinical evaluation of specific compounds like SCH 28080 (Kaminski et al., 1985).
Metal-Free Synthesis
A transition-metal-free three-component reaction has been developed for constructing imidazo[1,2-a]pyridines. This approach allows the formation of C-N, C-O, and C-S bonds, representing a significant advance in the field (Cao et al., 2014).
Antiviral Activity
Imidazo[1,2-a]pyridines with a thioether side chain have shown pronounced activity against human cytomegalovirus and varicella-zoster virus. Their structure-activity relationship underlines their potential in antiviral therapy (Gueiffier et al., 1998).
N-Heterocyclic Carbene Synthesis
The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes. This has implications for the creation of novel compounds and their applications in various fields of chemistry (Alcarazo et al., 2005).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only in well-ventilated areas or outdoors .
Future Directions
Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry and material science, there is significant interest in developing new synthesis strategies and exploring their potential uses . Future research may focus on designing and synthesizing new derivatives, investigating their biological activities, and optimizing their properties for specific applications.
properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOADZOTWIMSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427615 | |
Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-6-ylmethanol | |
CAS RN |
132213-07-1 | |
Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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